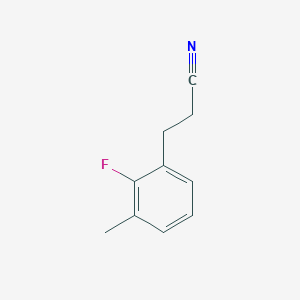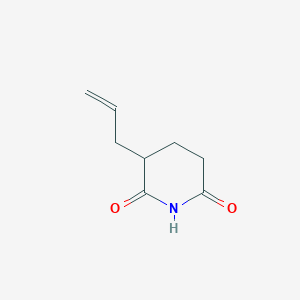![molecular formula C12H19NO2 B13504819 Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is an organic compound characterized by the presence of an ethyl group attached to a 2-[(4-methoxyphenyl)methoxy]ethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
化学反応の分析
Types of Reactions
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
科学的研究の応用
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds through alkylation reactions.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar structure but lacks the ethyl group attached to the amine moiety.
2-(4-Methoxyphenyl)ethylamine: Another structurally related compound with similar reactivity and applications.
Uniqueness
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is unique due to the presence of both the ethyl and 2-[(4-methoxyphenyl)methoxy]ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
N-ethyl-2-[(4-methoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-13-8-9-15-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
InChIキー |
BSSQXZRKUWJQIS-UHFFFAOYSA-N |
正規SMILES |
CCNCCOCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
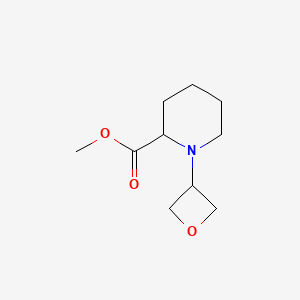
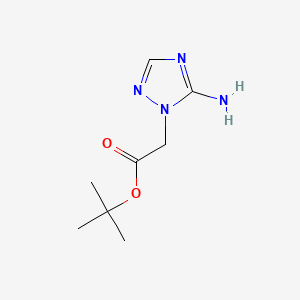
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
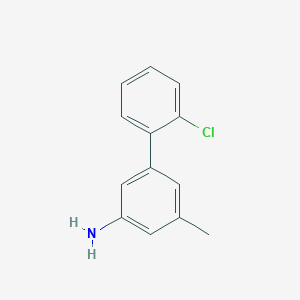
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
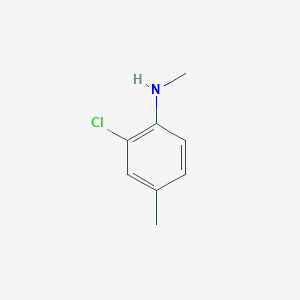
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
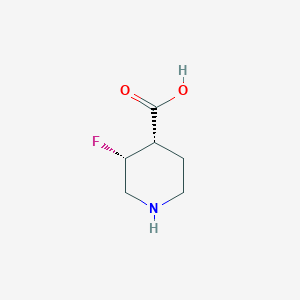
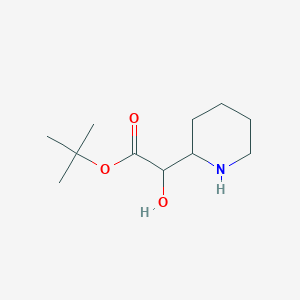
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
